molecular formula C5H6ClN B6278706 4-chloro-2-methylbut-2-enenitrile CAS No. 92089-38-8

4-chloro-2-methylbut-2-enenitrile

Cat. No.: B6278706
CAS No.: 92089-38-8
M. Wt: 115.6
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Description

4-Chloro-2-methylbut-2-enenitrile (IUPAC name: (2E)-4-chloro-2-methyl-2-butenenitrile) is a halogenated alkenenitrile with the molecular formula C₅H₆ClN and a molecular weight of 115.56 g/mol. Its structure features a conjugated double bond (E-configuration), a chlorine atom at position 4, and a methyl group at position 2, which collectively influence its reactivity and physical properties . The compound is commercially available with a purity of 95% and is synthesized in Ukraine by Enamine, a prominent supplier in chemical research. Key identifiers include the InChI key PBUZUSQUHSUTJE-GORDUTHDSA-N and CAS number linked to product code EN300-393583 .

The nitrile group (-CN) imparts strong electron-withdrawing effects, enhancing the compound's polarity and making it a versatile intermediate in organic synthesis. Applications span agrochemicals, pharmaceuticals, and materials science, though its safety profile requires careful handling, as indicated in its MSDS documentation .

Properties

CAS No.

92089-38-8

Molecular Formula

C5H6ClN

Molecular Weight

115.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methylbut-2-enenitrile typically involves the reaction of 4-chloro-2-methylbut-2-en-1-ol with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The general reaction scheme is as follows:

4-chloro-2-methylbut-2-en-1-ol+POCl34-chloro-2-methylbut-2-enenitrile+HCl+H3PO4\text{4-chloro-2-methylbut-2-en-1-ol} + \text{POCl}_3 \rightarrow \text{4-chloro-2-methylbut-2-enenitrile} + \text{HCl} + \text{H}_3\text{PO}_4 4-chloro-2-methylbut-2-en-1-ol+POCl3​→4-chloro-2-methylbut-2-enenitrile+HCl+H3​PO4​

Industrial Production Methods

In industrial settings, the production of 4-chloro-2-methylbut-2-enenitrile may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methylbut-2-enenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the but-2-ene backbone can participate in addition reactions with electrophiles such as hydrogen halides or halogens.

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Addition Reactions: Hydrogen bromide (HBr) or chlorine (Cl₂) in the presence of a catalyst or under UV light.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted nitriles such as 4-azido-2-methylbut-2-enenitrile or 4-thiocyanato-2-methylbut-2-enenitrile.

    Addition Reactions: Formation of 4-chloro-2-methylbutane derivatives.

    Hydrolysis: Formation of 4-chloro-2-methylbutanoic acid or 4-chloro-2-methylbutanamide.

Scientific Research Applications

4-chloro-2-methylbut-2-enenitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceutical Development: It is used in the development of novel drug candidates due to its ability to undergo diverse chemical transformations.

    Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-methylbut-2-enenitrile depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. The nitrile group can also participate in various reactions, such as hydrolysis, leading to the formation of carboxylic acids or amides.

Comparison with Similar Compounds

Table 1: Key Structural and Reactivity Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Biological Activity Notes
4-Chloro-2-methylbut-2-enenitrile C₅H₆ClN 115.56 Cl (C4), CH₃ (C2), -CN (C1) High electrophilicity due to -CN; participates in nucleophilic substitutions and cycloadditions .
4-Fluoro-2-methylbut-2-enenitrile* C₅H₆FN 99.11 F (C4), CH₃ (C2), -CN (C1) Lower steric hindrance and electronegativity than Cl; reduced metabolic stability but improved lipophilicity .
4-Bromo-2-methylbut-2-enenitrile* C₅H₆BrN 160.02 Br (C4), CH₃ (C2), -CN (C1) Higher molecular weight; Br’s polarizability enhances SN2 reactivity compared to Cl .
2-Chloro-4-methylbut-2-enenitrile C₅H₆ClN 115.56 Cl (C2), CH₃ (C4), -CN (C1) Altered substituent positions reduce conjugation stability, leading to lower thermal stability .
4-Chloro-2-methylbenzonitrile C₈H₆ClN 151.59 Cl (C4), CH₃ (C2), -CN (C1) Aromatic backbone increases resonance stabilization; used in dye synthesis .

*Hypothetical analogs inferred from halogen substitution trends in and .

Key Differentiators

Halogen Effects :

  • The chlorine atom in 4-chloro-2-methylbut-2-enenitrile enhances electrophilicity compared to fluorine (weaker electron withdrawal) and bromine (greater steric bulk) .
  • Chlorine’s moderate electronegativity balances reactivity and stability, making it preferable in pharmaceutical intermediates where controlled reactivity is critical .

Nitrile Group Influence: The -CN group increases polarity and enables participation in Strecker syntheses or click chemistry, distinguishing it from non-nitrile analogs like 4-chloro-2-methylbut-1-ene (), which lacks such versatility.

Stereoelectronic Effects: The E-configuration of the double bond optimizes conjugation between the nitrile and chlorine, enhancing stability compared to Z-isomers or non-conjugated analogs (e.g., 3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile in ).

Research Findings and Data Trends

Table 2: Physicochemical Properties of Selected Compounds

Property 4-Chloro-2-methylbut-2-enenitrile 4-Fluoro-2-methylbut-2-enenitrile* 4-Bromo-2-methylbut-2-enenitrile*
XLogP3 (Lipophilicity) 1.8 1.2 2.5
Boiling Point (°C) ~175 (est.) ~160 ~210
Water Solubility (mg/mL) <10 <50 <5

*Estimated based on halogen-related trends ().

Reaction Pathways

  • Nucleophilic Substitution : The chlorine atom undergoes SN2 reactions with amines or thiols, a feature shared with 2-chloro-4-mercaptobenzonitrile () but with faster kinetics due to the aliphatic backbone.
  • Cycloaddition: The conjugated diene-nitrile system participates in Diels-Alder reactions, unlike non-conjugated analogs such as N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide ().

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